molecular formula C18H14N4O2 B2949779 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034316-13-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No. B2949779
CAS RN: 2034316-13-5
M. Wt: 318.336
InChI Key: FIJYRRKSARESPV-UHFFFAOYSA-N
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Description

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide” is a chemical compound that is part of the furan derivatives family . Furans are important intermediates for the synthesis of oxygenated natural products . They are among the most important heterocyclic compounds with widespread occurrence in nature .


Synthesis Analysis

The synthesis of polysubstituted furans, which includes “this compound”, has been reported . A series of these compounds was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This process is a catalyst-free, one-pot synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The pyrazin ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) are used in the synthesis of “this compound” and other furan derivatives . These reactions include a series of simultaneous multi bond-forming reactions which enable the construction of structurally diverse compounds .

Advantages and Limitations for Lab Experiments

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for kinases, its ability to inhibit multiple kinases simultaneously, and its ability to sensitize cancer cells to chemotherapy. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of FLT3 and other kinases. Another direction is the investigation of the combination of this compound with other chemotherapeutic agents for the treatment of cancer. Additionally, the study of the mechanisms of resistance to this compound could lead to the development of strategies to overcome resistance and improve the efficacy of this compound.

Synthesis Methods

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is synthesized using a specific method that involves the reaction of 3-(furan-3-yl)pyrazin-2-amine with 1H-indole-3-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of the oncogenic tyrosine kinase, Fms-like tyrosine kinase 3 (FLT3), which is overexpressed in many types of leukemia. This compound has also been shown to inhibit the activity of other kinases, including c-KIT, PDGFRα, and PDGFRβ, which are involved in various cellular processes such as proliferation, differentiation, and survival.

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(14-9-21-15-4-2-1-3-13(14)15)22-10-16-17(20-7-6-19-16)12-5-8-24-11-12/h1-9,11,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYRRKSARESPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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